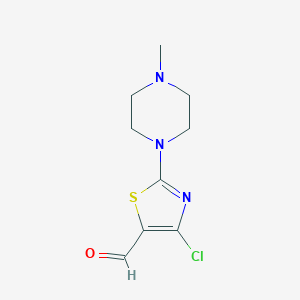

4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxaldehyde (4-CMT) is an organic compound that belongs to the class of thiazolecarboxaldehydes. It is a colorless, odorless crystalline solid with a melting point of 95-97°C. 4-CMT is an important intermediate for the synthesis of several biologically active compounds, such as anticonvulsants, anti-inflammatory agents, and anti-cancer agents. It has also been used in the synthesis of a number of drugs, such as the anticonvulsant drug gabapentin. 4-CMT is a versatile compound that has been studied extensively for its potential applications in the pharmaceutical industry.

Aplicaciones Científicas De Investigación

DNA Binding and Fluorescent Staining

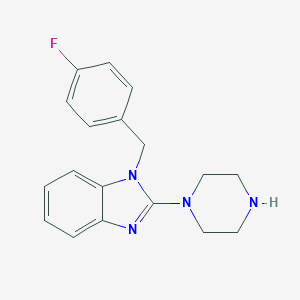

Hoechst 33258 and its Analogues : These compounds, known for binding to the minor groove of double-stranded B-DNA, are used extensively as fluorescent DNA stains in cell biology for chromosome and nuclear staining and flow cytometry. Their specificity for AT-rich sequences and ability to enter cells easily make them valuable for analyzing plant chromosomes and nuclear DNA content values. Additionally, Hoechst derivatives have been explored as radioprotectors and topoisomerase inhibitors, indicating their potential in rational drug design and molecular biology research (Issar & Kakkar, 2013).

Polymerization and Material Science

Polymerization of Higher Aldehydes : Research into the polymerization of substituted aldehydes, including haloaldehydes, has revealed their potential in creating polymers with practical applications. This includes the study of higher aliphatic aldehydes and branched hydrocarbon chains for the development of new materials, highlighting the versatility of these chemical structures in polymer science (Kubisa et al., 1980).

Antimicrobial and Antituberculosis Research

Piperazine and its Analogues in Anti-mycobacterial Research : Piperazine rings, a core feature of the compound , have been highlighted for their significance in medicinal chemistry, particularly in developing anti-mycobacterial agents against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This research underscores the utility of piperazine-based compounds in addressing global health challenges related to tuberculosis (Girase et al., 2020).

Synthesis and Chemical Properties

Synthetic Utilities of o-Phenylenediamines : The synthesis and biological applications of azolylthiazoles, including methods for synthesizing benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines, highlight the broad utility of thiazole derivatives in creating compounds with significant biological activity. This area of research is crucial for designing new therapeutic agents and understanding the chemical properties of thiazole-based compounds (Ibrahim, 2011).

Propiedades

IUPAC Name |

4-chloro-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3OS/c1-12-2-4-13(5-3-12)9-11-8(10)7(6-14)15-9/h6H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVNOCUBYWVOLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=C(S2)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376713 |

Source

|

| Record name | 4-Chloro-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxaldehyde | |

CAS RN |

141764-88-7 |

Source

|

| Record name | 4-Chloro-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B115778.png)

![Hexanoic acid, 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B115780.png)

![Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B115782.png)

![8-Methylimidazo[1,5-a]pyridine](/img/structure/B115793.png)